molecular formula C11H15NO B137401 N-Methyl-N-(p-tolyl)propionamide CAS No. 143084-99-5

N-Methyl-N-(p-tolyl)propionamide

Cat. No.: B137401
CAS No.: 143084-99-5
M. Wt: 177.24 g/mol
InChI Key: TWKSRFYRSYUOKC-UHFFFAOYSA-N
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Description

N-Methyl-N-(p-tolyl)propionamide is a tertiary amide characterized by a propionamide backbone substituted with a methyl group and a para-tolyl (p-tolyl) group on the nitrogen atom. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. For instance, derivatives like N,N-Dimethyl-3-(p-tolyl)propionamide (7b) () and Tolyloyl Propionamide () share the p-tolyl motif, suggesting relevance in pharmaceutical or materials science research.

Properties

CAS No.

143084-99-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-methyl-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-4-11(13)12(3)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3

InChI Key

TWKSRFYRSYUOKC-UHFFFAOYSA-N

SMILES

CCC(=O)N(C)C1=CC=C(C=C1)C

Canonical SMILES

CCC(=O)N(C)C1=CC=C(C=C1)C

Synonyms

Propanamide, N-methyl-N-(4-methylphenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent-Driven Structural Variations

Key analogs differ in substituents on the nitrogen atom or the aromatic ring, influencing physical, spectroscopic, and reactive properties.

Table 1: Substituent Comparison of Propionamide Derivatives
Compound Name Substituents (N1, N2) Aromatic Group Molecular Weight (g/mol) Key Applications/Notes Reference
N-Methyl-N-(p-tolyl)propionamide Methyl, p-tolyl None 177.24 Hypothetical synthesis intermediate Inferred
N,N-Dimethyl-3-(p-tolyl)propionamide (7b) Dimethyl, p-tolyl None 191.26 NMR studies (δ 2.31 ppm for CH₃)
N-Phenethyl-N-phenylpropionamide Phenethyl, phenyl None 253.34 Forensic marker (fentanyl synthesis byproduct)
D-(-)-N,N-Diethyl-2-(α-naphthoxy)propionamide Diethyl, α-naphthoxy None 275.34 Agrochemical applications
N-(5-Nitropyridin-2-yl)propionamide None, nitropyridinyl Pyridine ring 181.15 Research chemical (H315/H319 hazard)

Notes:

  • The p-tolyl group in This compound enhances steric bulk and electron-donating effects compared to phenyl or nitropyridinyl groups .

Spectroscopic and Physicochemical Properties

NMR Spectral Data
  • N,N-Dimethyl-3-(p-tolyl)propionamide (7b) :
    • ¹H NMR (CDCl₃) : δ 2.31 ppm (s, 3H, CH₃ of p-tolyl), δ 2.59 ppm (t, J=8.0 Hz, 2H, CH₂), δ 2.91–2.94 ppm (m, 8H, N–CH₃ and CH₂) .
    • ¹³C NMR : δ 21.1 (CH₃ of p-tolyl), δ 172.4 (C=O).
  • N-Methyl-N-((phenylthio)methyl)propionamide :
    • ¹³C NMR : δ 173.1 (C=O), δ 35.5 (N–CH₃) .

Comparison :
The p-tolyl group in 7b introduces distinct deshielding effects on adjacent protons, while sulfur/selenium analogs exhibit shifts due to electronegativity differences .

Solubility and Stability
  • N-Phenethyl-N-phenylpropionamide : Soluble in organic solvents (e.g., DMF, ethyl acetate); stored at -20°C for stability .
  • N-(5-Nitropyridin-2-yl)propionamide: Limited solubility data; hazardous due to skin/eye irritation (H315/H319) .

Pharmacological Activity

  • N-Phenethyl-N-phenylpropionamide : Structurally analogous to opioids; used as a forensic marker in fentanyl synthesis .
  • D-(-)-N,N-Diethyl-2-(α-naphthoxy)propionamide : High chiral purity (>97%) enables agrochemical applications (e.g., herbicides) .

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